molecular formula C13H13ClN4O3 B12088584 N'1-(6-chloropyridazin-3-yl)-2,6-dimethoxybenzene-1-carbohydrazide CAS No. 223580-47-0

N'1-(6-chloropyridazin-3-yl)-2,6-dimethoxybenzene-1-carbohydrazide

Cat. No.: B12088584
CAS No.: 223580-47-0
M. Wt: 308.72 g/mol
InChI Key: LZFTZAIRPWEKPT-UHFFFAOYSA-N
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Description

N'1-(6-Chloropyridazin-3-yl)-2,6-dimethoxybenzene-1-carbohydrazide is a carbohydrazide derivative featuring a 6-chloropyridazine moiety linked to a 2,6-dimethoxybenzene ring via a hydrazide bridge.

Properties

CAS No.

223580-47-0

Molecular Formula

C13H13ClN4O3

Molecular Weight

308.72 g/mol

IUPAC Name

N'-(6-chloropyridazin-3-yl)-2,6-dimethoxybenzohydrazide

InChI

InChI=1S/C13H13ClN4O3/c1-20-8-4-3-5-9(21-2)12(8)13(19)18-17-11-7-6-10(14)15-16-11/h3-7H,1-2H3,(H,16,17)(H,18,19)

InChI Key

LZFTZAIRPWEKPT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NNC2=NN=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2,6-dimethoxy-, 2-(6-chloro-3-pyridazinyl)hydrazide typically involves multiple steps. One common method starts with the preparation of 2,6-dimethoxybenzoic acid, which can be synthesized through the reaction of 1,3-dimethoxybenzene with carbon dioxide in the presence of a base such as potassium carbonate . The resulting 2,6-dimethoxybenzoic acid is then reacted with hydrazine hydrate to form the hydrazide derivative. Finally, the chlorinated pyridazine ring is introduced through a coupling reaction with 6-chloro-3-pyridazine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2,6-dimethoxy-, 2-(6-chloro-3-pyridazinyl)hydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The hydrazide moiety can be reduced to form amines.

    Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the hydrazide moiety can produce primary amines.

Scientific Research Applications

Benzoic acid, 2,6-dimethoxy-, 2-(6-chloro-3-pyridazinyl)hydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2,6-dimethoxy-, 2-(6-chloro-3-pyridazinyl)hydrazide involves its interaction with specific molecular targets. The hydrazide moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chlorinated pyridazine ring can interact with hydrophobic pockets, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzodithiazine Family ()

Compounds such as 6-chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (6) and methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (3) share a 6-chloro-substituted heterocyclic core but differ in their functional groups and backbone structures. Key comparisons include:

Property Target Compound Compound 6 Compound 3
Core Structure Benzene-carbohydrazide-pyridazine Benzodithiazine with hydrazine linker Benzodithiazine with methylhydrazine
Key Functional Groups 2,6-Dimethoxybenzene, carbohydrazide 2,4-Dihydroxybenzylidene, SO₂ Methyl ester, SO₂
Melting Point Not reported 318–319°C 252–253°C
IR Stretches (cm⁻¹) Predicted C=O (~1680), N-H (~3250) C=N (1630), OH (3395, 3310) C=O (1740), SO₂ (1340, 1155)
Synthetic Yield Not reported 98% 90%

Key Differences :

  • The 2,6-dimethoxybenzene group may enhance lipophilicity compared to the dihydroxybenzylidene group in Compound 6 .
Pyridazine-Based Derivatives ()

Compounds 113 and 114 from feature a 6-chloropyridazine core conjugated with pyrazole or isoxazole rings. These analogs highlight the role of substituents on stability and reactivity:

Property Target Compound Compound 113 Compound 114
Core Structure Carbohydrazide linker Pyrazole-ethenyl-phenol Isoxazole-ethenyl-phenol
Melting Point Not reported 236–238°C 273–275°C
Synthetic Yield Not reported 37% 75%
Key Functional Groups Hydrazide, methoxy Pyrazole, phenol Isoxazole, phenol

Key Insights :

  • The carbohydrazide linker in the target compound may allow for greater conformational flexibility compared to the rigid ethenyl bridges in Compounds 113 and 113.
  • The lower yield of Compound 113 (37%) vs. Compound 114 (75%) suggests that pyrazole formation is less efficient than isoxazole synthesis under similar conditions .

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